2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one
Description
This compound belongs to the quinazoline-pyrimidinone hybrid family, characterized by a fused quinazoline core linked to a pyrimidinone ring via an amino bridge. Key structural features include:
- Quinazoline moiety: A 6-methoxy-4-methyl substitution pattern, which enhances electron-donating properties and steric bulk compared to unsubstituted quinazoline derivatives.
- Pyrimidinone moiety: A 6-phenyl group (aromatic substitution), 5-propyl chain (alkyl substitution), and a 4(3H)-one tautomer. These features influence solubility, metabolic stability, and target binding affinity.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O2/c1-4-8-17-20(15-9-6-5-7-10-15)26-23(27-21(17)29)28-22-24-14(2)18-13-16(30-3)11-12-19(18)25-22/h5-7,9-13H,4,8H2,1-3H3,(H2,24,25,26,27,28,29) |
InChI Key |
TYZBTOQZXHAXEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one typically involves multiple steps:
-
Formation of the Quinazoline Core
- Starting with 2-amino-4-methyl-6-methoxyquinazoline, the compound is synthesized through a nucleophilic substitution reaction.
- Reaction conditions: Reflux in ethanol with a suitable base such as sodium ethoxide.
-
Formation of the Pyrimidine Ring
- The quinazoline derivative is then reacted with 2-chloro-6-phenyl-5-propylpyrimidin-4-one.
- Reaction conditions: Heating in the presence of a palladium catalyst and a phosphine ligand under an inert atmosphere.
-
Final Coupling Reaction
- The intermediate product is subjected to a coupling reaction with an appropriate amine.
- Reaction conditions: Conducted in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Implementation of high-throughput screening for catalyst and solvent selection.
- Scale-up processes to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction of the quinazoline ring can be achieved using hydrogenation.
- Common reagents: Hydrogen gas with a palladium on carbon catalyst.
- Major products: Reduced quinazoline derivatives.
-
Substitution
- The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
- Common reagents: Sodium hydride, alkyl halides.
- Major products: Substituted pyrimidine derivatives.
Scientific Research Applications
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one involves:
Molecular Targets: The compound targets specific kinases, inhibiting their activity.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights critical structural differences between the target compound and its closest analogs from the evidence:
Key Observations:
Quinazoline Substitutions: The 6-methoxy group in the target compound (vs. 6-ethoxy in or dimethyl in ) balances electron donation and steric effects. 4-Methyl substitution (common in ) enhances quinazoline ring stability and hydrophobic interactions.
Pyrimidinone Substitutions: The 5-propyl chain in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., ethyl or methyl in ), which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound (logP estimated ~3.5) is less lipophilic than the 4-isopropylbenzyl analog (logP ~4.2, ) but more lipophilic than the ethoxy-methyl derivative (logP ~2.8, ).
- Solubility : The 6-methoxy group improves water solubility compared to purely alkyl-substituted analogs (e.g., ).
- Metabolic Stability : Ethoxy groups (as in ) are more resistant to oxidative metabolism than methoxy groups, suggesting the target compound may have a shorter half-life.
Research Findings from Analogous Structures
- Kinase Inhibition : Compounds with 6-alkoxyquinazoline cores (e.g., ) show moderate inhibition of EGFR and VEGFR kinases, attributed to the quinazoline’s ATP-binding pocket interaction.
- Antimicrobial Activity : Tetrazole-sulfanyl derivatives (e.g., ) exhibit broad-spectrum activity against Gram-positive bacteria, linked to their ability to disrupt cell wall synthesis.
- Anticancer Activity : The 4-isopropylbenzyl analog demonstrated IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines (MCF-7, MDA-MB-231), highlighting the importance of bulky hydrophobic groups in cytotoxicity.
Biological Activity
The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one is a member of the quinazoline and pyrimidine derivative family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure consisting of a quinazoline moiety substituted with a methoxy group and an amino group, linked to a phenyl-substituted pyrimidin-4-one. The molecular formula is with a molecular weight of approximately 404.42 g/mol.
Biological Activity Overview
Research indicates that derivatives of this chemical class often exhibit significant pharmacological properties, including:
- Antiproliferative Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives with comparable structures have demonstrated IC50 values ranging from 0.33 to 7.10 μM against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and ovarian (A2780) cells .
- Tyrosinase Inhibition : Some derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis, which is crucial for skin pigmentation. This activity is particularly relevant in the context of skin disorders and cosmetic applications .
The biological activities of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one may be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Interaction studies suggest that this compound has a high binding affinity for certain receptors or enzymes, which may mediate its antiproliferative effects.
- Structure–Activity Relationship (SAR) : The presence of specific functional groups (like methoxy and amino substitutions) enhances its biological activity compared to other similar compounds lacking these features.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antiproliferative Studies : A series of quinazoline derivatives were synthesized and tested against multiple cancer cell lines. The most potent compound in this study exhibited an IC50 value of 0.50 μM against MCF-7 cells, indicating strong antiproliferative potential .
- Tyrosinase Inhibition : In vitro assays measured the tyrosinase inhibitory activity of various derivatives at concentrations up to 40 µM, demonstrating significant effects compared to standard inhibitors like kojic acid .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of related compounds:
| Compound Name | Structure Similarity | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | High | 0.50 | Antiproliferative |
| Compound B | Moderate | 1.00 | Tyrosinase Inhibitor |
| Compound C | Low | 3.58 | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
